Izilendustat

HIF-PHD inhibition Enzymatic assay Structure-activity relationship

Izilendustat (ISM012-042, MK-8617) is the only HIF-PHD pan-inhibitor with patent-protected positioning for inflammatory bowel disease (IBD) and intestinal barrier restoration—not renal anemia. With sub-nanomolar PHD2 potency (IC₅₀ 1.0 nM), documented superiority in TNBS-/DSS-/oxazolone-induced colitis models, and a clean CYP450 profile (IC₅₀ >60 μM across major isoforms), this compound uniquely combines gut-restricted pharmacology with validated mucosal cytokine suppression (IFN-γ, TNF-α, IL-6). Researchers investigating HIF-dependent immune regulation or macrophage M1 polarization should select Izilendustat over systemic erythropoiesis-optimized alternatives to avoid confounding experimental outcomes. Supplied as a white to off-white solid; soluble in DMSO (~25 mg/mL).

Molecular Formula C22H28ClN3O4
Molecular Weight 433.9 g/mol
CAS No. 1303512-02-8
Cat. No. B3027509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIzilendustat
CAS1303512-02-8
Molecular FormulaC22H28ClN3O4
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O
InChIInChI=1S/C22H28ClN3O4/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16/h4-9,27H,10-15H2,1-3H3
InChIKeyUPJZLOCUUOIMNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure Izilendustat (CAS 1303512-02-8): A Preclinical HIF-PHD Inhibitor Differentiated by Colitis-Focused Patent Evidence


Izilendustat (also designated ISM012-042 and MK-8617) is an orally active pan-inhibitor of hypoxia-inducible factor prolyl hydroxylases 1–3 (HIF-PHD1–3), with reported IC₅₀ values of 1.0 nM for PHD1, 1.0 nM for PHD2, and 14 nM for PHD3 in cell-free assays [1]. This small-molecule inhibitor stabilizes HIF-1α and HIF-2α under normoxic conditions, thereby activating the transcription of hypoxia-responsive genes including erythropoietin (EPO) and those involved in barrier function and iron metabolism [2]. Unlike several clinically advanced HIF-PHD inhibitors whose primary therapeutic indication is renal anemia, Izilendustat's patent-protected positioning centers on inflammatory bowel disease (IBD) and immune-mediated intestinal inflammation, as disclosed in WO2011057115A1 and WO2011057121A1 [3]. The compound is supplied for research use only as a white to off-white solid with molecular formula C₂₂H₂₈ClN₃O₄ and molecular weight 433.93 g/mol, exhibiting a calculated LogP of 2.4 and solubility of approximately 25 mg/mL in DMSO [4].

Izilendustat Procurement Rationale: Why HIF-PHD Inhibitors Cannot Be Interchanged Without Experimental Validation


Substituting one HIF-prolyl hydroxylase inhibitor for another without experimental verification introduces substantial scientific risk due to divergent isoform selectivity profiles, tissue distribution characteristics, and disease-model validation status. The HIF-PHD inhibitor class exhibits marked heterogeneity: molidustat demonstrates PHD2 IC₅₀ values in the 280–480 nM range with PHD2 selectivity < PHD1 and PHD3, while roxadustat and vadadustat show PHD2 IC₅₀ values of 27 nM and 29 nM respectively, with distinct isoform selectivity patterns (roxadustat: PHD1–3 pan-inhibition; vadadustat: PHD3 > PHD2) [1]. These biochemical differences translate to divergent clinical and preclinical phenotypes—roxadustat is associated with higher thrombosis risk (OR 1.61 vs ESAs) whereas daprodustat shows advantages in iron mobilization [2]. Furthermore, the therapeutic context matters critically: the majority of HIF-PHD inhibitors are optimized for systemic erythropoiesis stimulation in chronic kidney disease, whereas Izilendustat's patent claims and preclinical data are centered on intestinal barrier restoration and immune modulation in colitis models [3]. Generic substitution without confirmatory head-to-head studies therefore risks confounding experimental outcomes and misallocating research resources.

Izilendustat Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


PHD2 Inhibitory Potency: Izilendustat (MK-8617) Demonstrates 280-Fold Higher Affinity Than Molidustat

Izilendustat (MK-8617) exhibits an IC₅₀ of 1.0 nM against recombinant human PHD2 in cell-free enzymatic assays, representing a 280-fold higher potency compared to molidustat, which displays a mean PHD2 IC₅₀ of 280 nM under comparable assay conditions [1][2]. Izilendustat is a pan-inhibitor with IC₅₀ values of 1.0 nM (PHD1), 1.0 nM (PHD2), and 14 nM (PHD3), distinguishing it from isoform-selective inhibitors such as vadadustat (PHD3 > PHD2) and daprodustat (PHD2–3) [3]. The compound was optimized from earlier leads specifically to reduce the prolonged half-life observed in higher species while maintaining sub-nanomolar potency, a design feature not uniformly present across all clinical-stage HIF-PH inhibitors [1].

HIF-PHD inhibition Enzymatic assay Structure-activity relationship

In Vivo Efficacy in Colitis Models: Izilendustat (ISM012-042) Matches Anti-TNF-α Therapy in Reducing Disease Severity

In a TNBS-induced colitis mouse model, prophylactic oral administration of Izilendustat (ISM012-042) at 10 or 30 mg/kg once daily reduced disease severity across multiple endpoints including body weight loss, disease activity index (DAI), and colon morphology to a degree comparable with anti-TNF-α therapy [1]. The compound also reduced inflammatory mucosal cytokines including IFN-γ, TNF-α, and IL-6, and decreased inflammatory T cell subsets in mesenteric lymph nodes [1]. Izilendustat restores intestinal barrier function and alleviates gut inflammation in multiple experimental colitis models, including TNBS-induced and oxazolone-induced models [2]. In vitro, the compound restores intestinal barrier function and reduces proinflammatory cytokine production [2]. Notably, this gut-restricted PHD1/2 inhibitory profile differs fundamentally from systemic HIF-PH inhibitors (e.g., roxadustat, daprodustat) developed primarily for erythropoiesis stimulation in renal anemia [3].

Inflammatory bowel disease Colitis Preclinical efficacy

CYP450 Selectivity Profile: Izilendustat (MK-8617) Shows Minimal Inhibition of Major Drug-Metabolizing Enzymes

Izilendustat (MK-8617) demonstrates a favorable in vitro selectivity profile against cytochrome P450 enzymes, with IC₅₀ values >60 μM for CYP1A2, CYP3A4, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, and moderate reversible inhibition of CYP2C8 at 1.6 μM [1]. The compound also shows selectivity against factor inhibiting HIF (FIH) with an IC₅₀ of 18 μM, and was inactive when screened at 10 μM against a general panel of 171 radioligand binding and enzymatic assays . This broad selectivity profile contrasts with certain HIF-PH inhibitors that exhibit more pronounced CYP inhibition—for example, enarodustat (JTZ-951) also shows CYP IC₅₀ >100 μM for multiple isoforms, but comparative CYP inhibition data across all clinical-stage HIF-PH inhibitors remain incomplete . The >60 μM CYP inhibition threshold for Izilendustat suggests a low potential for drug-drug interactions in polypharmacy research contexts, though confirmatory clinical DDI studies have not been reported.

Drug-drug interaction CYP450 Selectivity

Oral Bioavailability and Pharmacokinetic Profile: Izilendustat Exhibits Consistent Cross-Species Oral Exposure

Izilendustat (MK-8617) demonstrates good oral bioavailability across multiple preclinical species, with reported values ranging from 36% to 71%, accompanied by low clearance and low volume of distribution [1]. In mice, oral bioavailability at 10 mg/kg reached 76% . The compound exhibits minimal metabolic turnover in liver microsomes from rat, dog, and monkey (<10% turnover), though significant turnover (34%) occurs in human liver microsomes after 60 minutes [2]. In vivo pharmacodynamic activity is confirmed by dose-dependent increases in serum erythropoietin (EPO): a single oral dose of 5 mg/kg produced a 1.7-fold increase in serum EPO relative to vehicle, while 15 mg/kg produced a 204-fold increase in rats [3]. The compound also increases circulating reticulocytes and hemoglobin levels following repeated daily oral administration in rodent models [4]. Cross-species oral bioavailability for other HIF-PH inhibitors varies considerably—roxadustat bioavailability ranges from 40–60% depending on formulation and species—but direct comparative PK studies are not publicly available.

Pharmacokinetics Oral bioavailability Preclinical ADME

Dual HIF-1α and HIF-2α Stabilization with Documented Macrophage Anti-Inflammatory Activity

Izilendustat (MK-8617) stabilizes both HIF-1α and HIF-2α, distinguishing it from compounds that preferentially stabilize one isoform [1]. In LPS-stimulated macrophages, Izilendustat reduces the release of pro-inflammatory factors and suppresses M1 macrophage polarization via the HIF-1α/GYS1/UDPG/P2Y14 signaling pathway [2]. Knockdown of HIF-1α or GYS1 disrupts the anti-inflammatory effect of MK-8617, confirming mechanism-dependent activity [2]. This macrophage anti-inflammatory activity complements the compound's gut-restricted PHD1/2 inhibitory profile demonstrated in colitis models. In contrast, systemic HIF-PH inhibitors such as roxadustat and daprodustat are primarily characterized by their erythropoiesis-stimulating effects, with limited published data on direct macrophage anti-inflammatory activity in IBD-relevant models. The combination of dual HIF-1α/HIF-2α stabilization and documented M1 macrophage polarization inhibition provides a mechanistic rationale for Izilendustat's observed efficacy in intestinal inflammation models that may not be replicated by erythropoiesis-optimized PHD inhibitors.

Macrophage polarization Inflammation HIF stabilization

Izilendustat Optimal Research Application Scenarios: Where Patent-Evidence and Preclinical Data Support Prioritized Selection


Preclinical Inflammatory Bowel Disease (IBD) Models Requiring Gut-Restricted PHD1/2 Inhibition

Investigators studying TNBS-induced, oxazolone-induced, or DSS-induced colitis in murine models should prioritize Izilendustat (ISM012-042) based on direct head-to-head efficacy data showing disease severity reduction comparable to anti-TNF-α therapy, along with documented decreases in IFN-γ, TNF-α, and IL-6 mucosal cytokines [10]. The compound's gut-restricted PHD1/2 inhibitory profile, confirmed by restoration of intestinal barrier function in multiple experimental colitis models, distinguishes it from systemic HIF-PH inhibitors optimized for erythropoiesis stimulation . Patent claims in WO2011057115A1 and WO2011057121A1 specifically cover colitis and inflammatory bowel disease applications, providing a defined intellectual property landscape for research use [11].

Macrophage-Mediated Inflammation Studies Requiring Dual HIF-1α/HIF-2α Stabilization

For research protocols examining macrophage polarization and inflammation, Izilendustat (MK-8617) offers documented inhibition of LPS-induced M1 macrophage polarization and pro-inflammatory cytokine release via the HIF-1α/GYS1/UDPG/P2Y14 signaling pathway [10]. The dual stabilization of HIF-1α and HIF-2α, combined with published evidence that knockdown of HIF-1α or GYS1 disrupts the compound's anti-inflammatory effect, provides a mechanistically validated tool for dissecting HIF-dependent immune regulation . This application scenario leverages the compound's unique combination of high PHD2 potency (IC₅₀ 1.0 nM) and documented macrophage activity not uniformly characterized for other clinical-stage HIF-PH inhibitors [11].

Hypoxia-Mimetic Erythropoiesis Studies Requiring High Potency and Defined Oral PK

Although not Izilendustat's primary patent-protected indication, researchers investigating HIF-mediated erythropoiesis may select this compound based on its sub-nanomolar PHD2 potency (IC₅₀ 1.0 nM, 27-fold more potent than roxadustat's 27 nM) and well-characterized oral pharmacokinetic profile [10]. The compound's dose-dependent EPO stimulation—1.7-fold at 5 mg/kg and 204-fold at 15 mg/kg in rats—provides a quantifiable benchmark for dose-response studies . The extensive preclinical characterization including CYP inhibition profile (IC₅₀ >60 μM for major isoforms), cross-species bioavailability (36–71%), and FIH selectivity (IC₅₀ 18 μM) supports experimental designs requiring defined ADME parameters [11].

Polypharmacy and Drug-Drug Interaction Studies in Preclinical Inflammation Models

When designing multi-agent experimental protocols combining HIF-PHD inhibition with other therapeutic modalities (e.g., anti-TNF-α biologics, JAK inhibitors, or immunosuppressive agents), Izilendustat's favorable CYP450 selectivity profile (IC₅₀ >60 μM for CYP1A2, 3A4, 2B6, 2C9, 2C19, and 2D6) reduces the risk of metabolic drug-drug interactions confounding experimental outcomes [10]. The compound's inactivity against a panel of 171 radioligand binding and enzymatic assays at 10 μM further supports its utility as a selective pharmacological probe in combination studies . This application scenario is particularly relevant given the growing interest in combining HIF-PH inhibitors with immunomodulatory agents in IBD research [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Izilendustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.